4-(3,5-Dimethylphenoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJOAVUZWNIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 3,5 Dimethylphenoxy Phenol
Precursor Synthesis and Functionalization
The construction of 4-(3,5-Dimethylphenoxy)phenol necessitates the synthesis of its constituent aromatic precursors. This involves established methods for producing substituted phenols and halogenated aromatic compounds that will ultimately be coupled to form the final diaryl ether structure.
Routes to Substituted Phenols (e.g., 3,5-Dimethylphenol)
3,5-Dimethylphenol (B42653) is a key building block for the synthesis of this compound. Several synthetic routes are available for its preparation. One common industrial method involves the catalytic cracking of isophorone (B1672270) at high temperatures. google.comchemicalbook.com This process can achieve high conversion rates of isophorone, with yields of 3,5-dimethylphenol reported to be above 75%. google.com Another approach involves the acylation of xylene, followed by oxidation and hydrolysis to yield the target phenol (B47542). google.com This multi-step process offers a route from readily available starting materials. google.com Additionally, 3,5-dimethylphenol can be synthesized from 3,5-dimethylcyclohex-2-en-1-one through a process of bromination followed by treatment with a strong base. prepchem.com While effective, this method involves the use of bromine and generates hydrobromic acid as a byproduct. prepchem.com Chemical suppliers also provide access to various synthetic routes for 3,5-dimethylphenol, including from 1-iodo-3,5-dimethylbenzene. chemicalbook.com
Preparation of Halogenated Aromatic Precursors for Etherification Reactions
The other crucial precursor for the synthesis of this compound is a halogenated aromatic compound, which will react with the phenol to form the ether linkage. The choice of halogen (iodine, bromine, or chlorine) on the aromatic ring can influence the reactivity in the subsequent etherification step, with aryl iodides and bromides generally being more reactive than aryl chlorides. nih.govwikipedia.org The preparation of these halogenated precursors often involves standard electrophilic aromatic substitution reactions on a suitable aromatic substrate. For instance, direct halogenation of an aromatic ring can introduce a bromine or chlorine atom. The synthesis of ortho-brominated diaryl ethers has been a particular focus in some synthetic strategies, highlighting the importance of regioselective halogenation. aua.gr The presence of activating or deactivating groups on the aromatic ring will direct the position of halogenation. For the synthesis of this compound, a para-halogenated phenol derivative would be a logical choice for the second precursor.
Etherification Reaction Pathways
The core of the synthesis of this compound lies in the formation of the ether bond between the two aromatic rings. The Ullmann condensation and its modern variations are the most widely employed methods for this transformation.
Ullmann Condensation and Related Copper-Catalyzed O-Arylation Reactions
The Ullmann condensation is a classic method for forming diaryl ethers, traditionally involving the reaction of a phenol with an aryl halide in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.org However, modern advancements have led to the development of milder and more efficient copper-catalyzed O-arylation reactions. thieme-connect.comorganic-chemistry.org These reactions typically utilize a catalytic amount of a copper salt, a ligand, a base, and an appropriate solvent. nih.govtandfonline.com The general transformation involves the coupling of a phenol with an aryl halide, as depicted in the following scheme:
Ar-OH + Ar'-X → Ar-O-Ar' + HX
Where Ar and Ar' are aryl groups and X is a halogen.
The efficiency of copper-catalyzed O-arylation reactions is highly dependent on the catalytic system employed. researchgate.net Copper(I) salts, such as copper(I) iodide (CuI), are frequently used as the catalyst source. nih.govtandfonline.com The choice of ligand is critical for the success of the reaction, as it can modulate the reactivity of the copper catalyst and facilitate the coupling process. tandfonline.com A variety of ligands have been found to be effective, including:
Picolinic acid: This ligand has been shown to be effective in promoting the coupling of sterically hindered phenols and heteroaryl halides. nih.gov It is often used in combination with CuI and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com
Dipicolinic acid (DPA): DPA has also been successfully used as a ligand in CuI-catalyzed Ullmann reactions for the synthesis of diaryl ethers. tandfonline.comtandfonline.com
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD): This β-diketone ligand can accelerate the rate of diaryl ether formation. thieme-connect.com
Salicylaldimine ligands: These ligands have been shown to promote the copper-catalyzed coupling of aryl bromides and iodides with various phenols under mild conditions. rhhz.net
N,N-Dimethylglycine: This amino acid has been identified as an effective ligand for the Ullmann coupling of phenols and aryl halides. organic-chemistry.org
The following table summarizes some common catalytic systems used in copper-catalyzed O-arylation reactions:
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |
| CuI | Picolinic acid | K₃PO₄ | DMSO | Mild | nih.gov |
| CuI | Dipicolinic acid | Cs₂CO₃ | DMSO | 120 | tandfonline.comtandfonline.com |
| CuCl | TMHD | Cs₂CO₃ | DMF | 120 | thieme-connect.com |
| CuI | Salicylaldimine | K₃PO₄ | Dioxane | 101 | rhhz.net |
| Cu₂O/CuI | Chxn-Py-Al, Salicylaldoxime, Dimethylglyoxime | Cs₂CO₃ | Acetonitrile | Mild | organic-chemistry.org |
Optimizing the reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound. Key parameters to consider include:
Inert Atmosphere: Many copper-catalyzed reactions are sensitive to air and moisture. nih.gov Therefore, conducting the reaction under an inert atmosphere, such as argon or nitrogen, is often necessary to prevent oxidation of the catalyst and other reagents. nih.gov
Temperature: While classical Ullmann reactions required high temperatures, modern catalytic systems often allow for milder conditions. thieme-connect.comorganic-chemistry.org The optimal temperature will depend on the specific substrates, catalyst, and ligand used. Temperatures can range from room temperature to around 120°C. tandfonline.comorganic-chemistry.org
Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are commonly used. nih.govwikipedia.org In some cases, non-polar solvents like toluene (B28343) or xylene have also been employed successfully. arkat-usa.org The solubility of the reagents and the stability of the catalytic species are important factors in solvent selection.
The following table provides an overview of the impact of various reaction conditions on copper-catalyzed O-arylation:
| Parameter | Conditions | Effect on Reaction | Reference(s) |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation, improves catalyst lifetime and yield. | nih.gov |
| Air | Can lead to catalyst deactivation and lower yields. | ||
| Temperature | Mild (e.g., 80-120°C) | Often sufficient with modern catalysts, improves functional group tolerance. | thieme-connect.comorganic-chemistry.org |
| High (e.g., >200°C) | Required for classical Ullmann reactions, can lead to side reactions. | wikipedia.org | |
| Solvent | Polar Aprotic (DMSO, DMF) | Commonly used, good solubility for many reagents. | nih.govwikipedia.org |
| Non-Polar (Toluene, Xylene) | Can be effective in certain systems. | arkat-usa.org | |
| Base | K₃PO₄, Cs₂CO₃ | Common choices, influence the reactivity of the phenol. | nih.govorganic-chemistry.org |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the formation of diaryl ethers. This reaction involves the attack of a nucleophile, in this case, a phenoxide, on an activated aromatic ring, leading to the displacement of a leaving group. libretexts.orgpressbooks.pub The mechanism proceeds through a two-step addition-elimination process, where the initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the synthesis of a compound like this compound, this would typically involve the reaction of a 3,5-dimethylphenoxide with an appropriately substituted and activated benzene (B151609) derivative.
The feasibility of an SNAr reaction is critically dependent on the nature of both the leaving group and the substituents on the aromatic ring being attacked. libretexts.org Unlike aliphatic SN2 reactions, simple aryl halides are generally unreactive towards nucleophiles. libretexts.org To facilitate the reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. pressbooks.pub These groups, such as nitro (-NO₂), cyano (-CN), or carbonyl groups, stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. pressbooks.pub
The leaving group is typically a halide (F, Cl, Br, I). Fluorine is often the best leaving group in SNAr reactions, despite being the weakest leaving group in aliphatic substitutions. This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
For a hypothetical synthesis of this compound via SNAr, a starting material like 4-fluoro-nitrobenzene or 1-chloro-4-nitrobenzene (B41953) would react with 3,5-dimethylphenoxide. The nitro group is essential for activating the ring towards substitution.
The formation of the diaryl ether bond via SNAr is fundamentally a base-catalyzed process. A base is required to deprotonate the hydroxyl group of the phenol (e.g., 3,5-dimethylphenol), generating the corresponding phenoxide anion. This phenoxide is a much stronger nucleophile than the neutral phenol and is capable of attacking the electron-deficient aromatic ring.
Commonly used bases include inorganic salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium fluoride (B91410) (KF). researchgate.net Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also proven effective, particularly in facilitating reactions in organic solvents where inorganic salts may have limited solubility. beilstein-journals.orgresearchgate.net The choice of base and solvent system (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) is crucial for optimizing reaction yields and rates. researchgate.net For instance, the combination of potassium fluoride with Clinoptilolite, a natural zeolite, has been developed as an efficient solid base for the deprotonation of phenols in SNAr reactions. researchgate.net
Direct Etherification Approaches
Direct etherification methods aim to form the C-O bond between two aryl groups. While SNAr is a prominent example, other strategies exist, most notably the Ullmann condensation. The classical Ullmann ether synthesis involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at high temperatures. This method is often necessary when the aryl halide is not sufficiently activated for SNAr to occur.
Modern variations of the Ullmann reaction utilize copper(I) catalysts with specific ligands, such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), which can promote the coupling at lower temperatures and with greater efficiency. acs.org For example, the synthesis of various ferrocenyl aryl ethers was achieved in good yields by coupling iodoferrocene with different phenols using a CuI/TMHD catalyst system with bases like Cs₂CO₃. acs.org Such a method could be adapted for the synthesis of this compound by coupling a 4-halophenol derivative with 3,5-dimethylphenol.
Advanced Synthetic Techniques
To overcome the limitations of traditional heating methods, such as long reaction times and high energy consumption, advanced techniques like microwave-assisted synthesis and continuous flow processing have been applied to the synthesis of diaryl ethers.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of diaryl ethers. koreascience.krtubitak.gov.tr By directly heating the reactants and solvent through dielectric loss, microwaves can lead to rapid temperature increases and significantly reduced reaction times—often from hours to minutes. koreascience.krsmolecule.com This technique has been successfully applied to SNAr reactions for diaryl ether formation. beilstein-journals.orgresearchgate.net
For example, hindered phenols and alcohols have been efficiently converted to their corresponding ethers using various alkylating agents in the presence of KOH/DMSO under microwave irradiation. koreascience.kr In the context of diaryl ether synthesis, the reaction of an activated aryl halide with a phenol can be completed in minutes. beilstein-journals.orgresearchgate.net A study comparing conventional heating with microwave irradiation for the synthesis of phthalocyanine (B1677752) precursors, which involves a diaryl ether formation step via SNAr, demonstrated a dramatic reduction in reaction time with comparable or even improved yields. tubitak.gov.tr
| Reactants | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 4-Nitrophthalonitrile (B195368) + 3,5-Dimethylphenol | Conventional | 4 h | 52 |
| Microwave | 5 min | 55 |
Continuous Flow Reactor Applications
Continuous flow chemistry, utilizing microreactors, offers significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and ease of scalability. beilstein-journals.org The synthesis of diaryl ethers via SNAr has been successfully translated from microwave protocols to continuous flow systems. beilstein-journals.orgresearchgate.net
In a notable study, a series of SNAr reactions between various phenols and 3,4-dichloronitrobenzene (B32671) were performed in an automated microreactor platform. beilstein-journals.org By operating at high temperatures (e.g., 195 °C) and pressures (e.g., 25 bar), the system could "super-heat" the reaction mixture, leading to extremely fast reaction times. beilstein-journals.orgresearchgate.net The residence time required to achieve high yields was reduced to as little as 60 seconds, a substantial improvement over the tens of minutes required in a stopped-flow microwave reactor. beilstein-journals.org This technology allows for rapid optimization of reaction conditions and demonstrates the potential for efficient, large-scale production of diaryl ethers.
| Phenol Derivative | Aryl Halide | Temperature (°C) | Residence Time (s) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenol | 3,4-Dichloronitrobenzene | 195 | 60 | >99 |
| 4-Cyanophenol | 3,4-Dichloronitrobenzene | 195 | 60 | >99 |
| 4-Fluorophenol | 3,4-Dichloronitrobenzene | 195 | 60 | >99 |
| 4-Chlorophenol | 3,4-Dichloronitrobenzene | 195 | 60 | >99 |
Synthetic Routes to Key Analogues and Intermediates Containing the 4-(3,5-Dimethylphenoxy) System
4-(3,5-Dimethylphenoxy)benzaldehyde (B1625329) is a key intermediate in various synthetic pathways. sigmaaldrich.com One common method for its synthesis involves the reaction of a substituted phenol with a benzaldehyde (B42025) derivative. For instance, 2-(3,5-Dimethylphenoxy)benzaldehyde can be synthesized by reacting 2-hydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a suitable catalyst. ontosight.ai
Table 1: Properties of 4-(3,5-Dimethylphenoxy)benzaldehyde
| Property | Value |
| CAS Number | 287953-82-6 |
| Molecular Formula | C₁₅H₁₄O₂ |
| InChI Key | NGGGBCMNULQOQL-UHFFFAOYSA-N |
Data sourced from sigmaaldrich.comfluorochem.co.uk
3-(3,5-Dimethylphenoxy)propanal can be synthesized through several routes. One common approach is the Williamson ether synthesis, where 3,5-dimethylphenol is reacted with a 3-halopropanal, such as 3-chloropropanal, in the presence of a base like sodium hydroxide. Another method involves the oxidation of the corresponding alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol.
Table 2: Properties of 3-(3,5-Dimethylphenoxy)propanal
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| InChI Key | LKXVNGOUJUZNTG-UHFFFAOYAF |
Data sourced from smolecule.comchemsynthesis.com
The synthesis of 4-(3,5-Dimethylphenoxy)phthalonitrile is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. mathnet.ru This typically involves reacting 4-nitrophthalonitrile with 3,5-dimethylphenol in a suitable solvent like dimethylformamide (DMF) and in the presence of a base such as anhydrous potassium carbonate. mathnet.rutubitak.gov.trresearchgate.net This method can produce the desired product in moderate to good yields. mathnet.rutubitak.gov.trresearchgate.net The reaction mixture is typically stirred for an extended period at room temperature or heated to facilitate the reaction. mathnet.rutubitak.gov.tr Microwave-assisted synthesis has also been explored as a more rapid method for preparing this compound. tubitak.gov.tr
Table 3: Synthesis of 4-(3,5-Dimethylphenoxy)phthalonitrile
| Reactants | Base | Solvent | Yield | Reference |
| 4-nitrophthalonitrile, 3,5-dimethylphenol | K₂CO₃ | DMF | 75% | mathnet.ru |
| 4-nitrophthalonitrile, 3,5-dimethylphenol | K₂CO₃ | DMF | 52% | tubitak.gov.trresearchgate.net |
Dimethyl isophthalate (B1238265) can be synthesized by the esterification of isophthalic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction mixture is refluxed, and upon cooling and neutralization, the product precipitates and can be purified. chemicalbook.com The corresponding carboxylic acid can be obtained through the hydrolysis of the dimethyl ester.
The synthesis of related compounds, such as dimethyl 2-(2-(3,5-dimethylphenoxy)acetamido)terephthalate, has also been documented. eosmedchem.com
Table 4: Properties of Dimethyl Isophthalate
| Property | Value |
| CAS Number | 1459-93-4 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Melting Point | 67-68 °C |
Data sourced from chemicalbook.comatamankimya.com
Chlorinated derivatives of the 3,5-dimethylphenoxy system are important intermediates in various syntheses.
One key chlorinated intermediate is 4-chloro-3,5-dimethylphenol (B1207549) . A method for its synthesis involves the reaction of 3,5-dimethylphenol with a chlorinating agent and an oxidizing agent in an organic solvent, using a cupric salt as a catalyst. google.com The chlorinating agent can be a combination of hydrogen chloride and an alkali metal chloride, and the oxidizing agent is typically oxygen or air. google.com
Another important derivative is 4-(4-chloro-3,5-dimethylphenoxy)aniline . Its synthesis can be achieved through a nucleophilic aromatic substitution reaction between 4-chloro-3,5-dimethylphenol and aniline (B41778) in the presence of a base. Ullmann coupling is another synthetic strategy that can be employed.
The synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide has also been reported, where chlorine is introduced into the aromatic radical.
Furthermore, the reaction of 4,5-dichlorophthalonitrile (B145054) with various N-containing nucleophiles can lead to the formation of 4-chloro-5-(substituted-amino)phthalonitriles. chemintech.ru
Reaction Mechanisms and Kinetics of 4 3,5 Dimethylphenoxy Phenol and Its Chemical Transformations
Mechanistic Investigations of Ether Linkage Formation
The synthesis of the diaryl ether structure of 4-(3,5-Dimethylphenoxy)phenol can be achieved through several mechanistic pathways, most notably through copper-assisted O-arylation and nucleophilic aromatic substitution.
Proposed Mechanisms for Copper-Assisted O-Arylation Reactions
The Ullmann condensation is a classic method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. cdnsciencepub.comresearchgate.net The synthesis of this compound via this method would involve the reaction of 3,5-dimethylphenol (B42653) with a 4-halophenol in the presence of a copper catalyst.
The mechanism of the Ullmann reaction has been a subject of extensive study, and several pathways have been proposed. organic-chemistry.org A widely accepted mechanism involves the following key steps:
Formation of a Copper Phenoxide : The reaction is initiated by the formation of a copper(I) phenoxide species from the phenol and the copper catalyst. cdnsciencepub.com
Oxidative Addition : The aryl halide then undergoes oxidative addition to the copper(I) phenoxide. This step involves the insertion of the copper into the carbon-halogen bond of the aryl halide, forming a copper(III) intermediate.
Reductive Elimination : The final step is the reductive elimination from the copper(III) intermediate, which forms the C-O bond of the diaryl ether and regenerates a copper(I) species that can re-enter the catalytic cycle. mdpi.com
The reactivity of the components in the Ullmann condensation is influenced by several factors. The reactivity of the aryl halide increases in the order of PhCl < PhBr < PhI. cdnsciencepub.com Furthermore, the acidity of the phenol plays a role, with more acidic phenols generally reacting more readily. cdnsciencepub.com Various forms of copper can be used, including elemental copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO), with elemental copper often providing the highest yields. cdnsciencepub.com Modern variations of the Ullmann reaction may employ copper nanoparticles as catalysts, which can offer high efficiency under milder conditions. researchgate.netmdpi.com
Nucleophilic Substitution Mechanistic Pathways (SNAr)
Nucleophilic Aromatic Substitution (SNAr) provides an alternative, often transition-metal-free, pathway for the synthesis of diaryl ethers like this compound. dntb.gov.uarsc.org This reaction typically requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. organic-chemistry.org
The SNAr mechanism proceeds through a two-step addition-elimination process:
Nucleophilic Attack and Formation of a Meisenheimer Complex : The phenoxide, acting as a nucleophile, attacks the electron-deficient carbon atom of the activated aryl halide that bears the leaving group. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org
Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group (e.g., a halide ion), resulting in the formation of the diaryl ether.
For the synthesis of this compound via an SNAr pathway, an activated 4-halophenol derivative would react with the phenoxide of 3,5-dimethylphenol. The rate of SNAr reactions is highly dependent on the nature of the solvent, the leaving group, and the electron-withdrawing substituents on the aryl halide. organic-chemistry.org In some cases, SNAr-type reactions can be facilitated by microwave irradiation, significantly reducing reaction times. organic-chemistry.org
Oxidative Coupling Reactions of Phenols
Phenols, including the phenolic moiety of this compound, can undergo oxidative coupling reactions, which are fundamental processes for the synthesis of polymers and complex organic molecules. wikipedia.org These reactions, often catalyzed by transition metal complexes, can lead to the formation of new C-C or C-O bonds. wikipedia.orgnih.gov
"Quinone Ketal" Mechanism and "Terminal Coupling" Mechanism
The oxidative coupling of phenols can proceed through various mechanistic pathways. For phenols with an open para-position, oxidation can lead to C-C coupled products. However, for para-substituted phenols like this compound, oxidative coupling primarily results in the formation of polymers like poly(phenylene ether) (PPE) through C-O bond formation. acs.org
Two notable proposed mechanisms in the broader context of phenol oxidation are the "quinone ketal" and "terminal coupling" mechanisms. While not directly leading to the initial formation of this compound itself, these mechanisms describe how it or similar phenolic structures could polymerize or further react.
In some oxidative processes, a quinone ketal intermediate can be formed. nih.gov This can occur when a phenoxonium cation is attacked by an alcohol or another phenol molecule. Subsequent rearrangement or further reaction can lead to various products.
The terminal coupling mechanism is relevant to the polymerization of phenols. In this process, a monomeric phenol adds to the terminal phenolic unit of a growing polymer chain. This is a key concept in the formation of poly(phenylene ether) from substituted phenols.
Role of Phenoxonium Cation in Copper-Catalyzed Oxidative Processes
In copper-catalyzed oxidative coupling reactions of phenols, the formation of a phenoxonium cation is considered a crucial step. acs.orgrug.nl This highly reactive intermediate is generated through a two-electron oxidation of the phenol. nih.gov
The proposed mechanism for the copper-catalyzed oxidation of a phenol like 2,6-dimethylphenol (B121312), which is structurally related to the phenol moiety in our subject compound, involves the following:
A dinuclear phenolate-bridged copper(II) species is formed as an intermediate. acs.org
This complex undergoes a double one-electron transfer, resulting in the formation of the phenoxonium cation. acs.org
The phenoxonium cation is a powerful electrophile. The para-carbon of the aromatic ring in this cation becomes highly susceptible to nucleophilic attack. acs.org
Another phenol molecule can then act as a nucleophile, attacking this para-carbon, leading to the formation of a C-O coupled dimer. acs.org
This process highlights the significant role of the phenoxonium cation in directing the regioselectivity of the coupling reaction, favoring C-O bond formation for para-substituted phenols.
Kinetics of Oxidative Coupling (e.g., Dependence on Oxygen Pressure, Catalyst Concentration)
The kinetics of the oxidative coupling of phenols are complex and depend on several factors, including the concentrations of the phenol, the catalyst, and the oxidant (typically oxygen), as well as the temperature. core.ac.ukmst.edu
Studies on the catalytic wet air oxidation of phenol have provided insights into these dependencies. mst.edutdx.cat
Dependence on Catalyst Concentration : The rate of phenol conversion often shows a non-linear dependence on the catalyst concentration. Initially, the rate may increase with catalyst loading, but it can plateau or even decrease at higher concentrations. This can be described by empirical power-law functions or Langmuir-Hinshelwood models where the reaction occurs on the catalyst surface. mst.edu
Dependence on Oxygen Pressure : The reaction rate's dependence on oxygen partial pressure can vary. In some systems, the reaction order with respect to oxygen is found to be fractional, for instance, 0.5. tdx.cat In other cases, the reaction can be independent of the oxygen pressure, suggesting that the reaction is already saturated with the oxidant at ambient pressure or that another step is rate-limiting. core.ac.uk
Dependence on Phenol Concentration : The initial concentration of the phenol also affects the reaction rate. Often, the rate increases with the initial phenol concentration up to a certain point, after which catalyst deactivation might occur at very high concentrations. mst.edu
The table below summarizes the general influence of these parameters on the rate of oxidative coupling reactions.
Table 1: Influence of Reaction Parameters on the Kinetics of Phenol Oxidative Coupling
| Parameter | General Effect on Reaction Rate | Kinetic Model Description |
|---|---|---|
| Catalyst Concentration | Non-linear; may plateau or decrease at high concentrations. | Can be modeled using power-law functions or Langmuir-Hinshelwood kinetics. mst.edu |
| Oxygen Partial Pressure | Variable; can be zero-order, fractional-order, or first-order depending on the system. core.ac.uktdx.cat | Indicates whether oxygen adsorption or reaction is the rate-determining step. |
| Phenol Concentration | Generally increases the rate, but can lead to catalyst deactivation at high levels. mst.edu | Often incorporated into Langmuir-Hinshelwood models as an adsorbed species. |
General Chemical Transformations
The reactivity of this compound is dictated by its constituent functional groups: two aromatic rings, a phenolic hydroxyl group, an ether linkage, and two methyl groups. These features allow for a variety of chemical transformations.
While direct oxidation of the parent this compound can be complex, leading to quinone-like structures or polymerization, the oxidation of its derivatives is more predictable. For instance, a derivative such as 4-(3,5-dimethylphenoxy)benzaldehyde (B1625329), which contains a carbonyl group, can be readily oxidized.
The oxidation of an aldehyde functional group on a moiety derived from this compound to a carboxylic acid is a standard organic transformation. This can be achieved using common oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for converting aldehydes to carboxylic acids. The reaction involves the addition of oxygen to the aldehyde's carbonyl carbon.
Studies on related diphenyl ether structures, such as polybrominated diphenyl ethers (PBDEs), show that oxidation is a relevant degradation pathway. nih.gov The presence of hydroxyl groups, as in our subject compound, generally increases the rate of oxidative transformation compared to non-hydroxylated analogues. nih.gov The oxidation of hydroxylated PBDEs can be initiated by radicals like the hydroxyl radical (·OH), leading to the formation of various products, including hydroxylated and ring-opened species like unsaturated ketones and aldehydes. nih.govacs.org In some cases, oxidation of phenolic compounds can lead to the formation of quinone derivatives.
A specific example from the literature involves the oxidation of 2-(4-chloro-3,5-dimethylphenoxy)ethanol (B1293553) using hydrobromic acid to yield the corresponding aldehyde, 2-(4-chloro-3,5-dimethylphenoxy)acetaldehyde. This aldehyde could then be further oxidized to 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.
Table 1: Common Oxidation Reactions for Phenolic and Aldehydic Derivatives
| Reactant Type | Oxidizing Agent | Product Type |
| Aldehyde Derivative | Potassium Permanganate (KMnO₄) | Carboxylic Acid Derivative |
| Aldehyde Derivative | Chromium Trioxide (CrO₃) | Carboxylic Acid Derivative |
| Phenol Derivative | Hydroxyl Radical (·OH) | Ring-opened products (ketones, aldehydes) |
| Phenol Derivative | Oxidizing agents | Quinone derivatives |
Reduction reactions involving derivatives of this compound typically target functional groups like carbonyls or nitro groups. The outline's example, the reduction of an aldehyde to an alcohol, is a fundamental transformation.
If a derivative like 4-(3,5-dimethylphenoxy)benzaldehyde were subjected to reduction, it would yield the corresponding alcohol, [4-(3,5-dimethylphenoxy)phenyl]methanol. This is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent capable of reducing not only aldehydes and ketones but also carboxylic acids and esters to alcohols. evitachem.com For instance, 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid can be reduced to the corresponding alcohol using LiAlH₄. evitachem.com
Other functional groups on derived moieties can also be reduced. The reduction of a nitro-substituted diphenyl ether, for example, yields an amino group. acs.org This transformation can be carried out using agents like hydrogen gas with a palladium catalyst. Similarly, reductive dehalogenation has been observed in substituted diphenyl ethers, where a halogen substituent is replaced by hydrogen. acs.orgdiva-portal.org
Table 2: Common Reduction Reactions for Diphenyl Ether Derivatives
| Functional Group on Moiety | Reducing Agent | Product Functional Group |
| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Carboxylic Acid / Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Nitro Group | H₂ / Pd Catalyst | Amine |
| Halogen | Sodium Borohydride (NaBH₄) | Hydrogen (Dehalogenation) |
Nucleophilic addition is a characteristic reaction of carbonyl compounds. wikipedia.org For a derivative of this compound containing a carbonyl group, such as an aldehyde or ketone, this reaction is central to forming new carbon-carbon or carbon-heteroatom bonds. The carbon atom of a carbonyl group is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. wikipedia.org
In a nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product.
A key example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as a carbon-based nucleophile, adding to a carbonyl to form a new C-C bond. Another important reaction is the formation of an imine (a compound containing a C=N double bond) through the addition of a primary amine to an aldehyde or ketone, followed by the elimination of water. This is a crucial step in reductive amination, where the intermediate imine is subsequently reduced to an amine. Nitriles can also undergo nucleophilic addition, for example, with Grignard reagents to form imines, which can then be hydrolyzed to ketones. wikipedia.org
Table 3: Examples of Nucleophilic Addition at a Carbonyl Center
| Carbonyl Derivative | Nucleophile | Intermediate | Final Product (after workup) |
| Aldehyde | Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |
| Ketone | Grignard Reagent (R-MgX) | Alkoxide | Tertiary Alcohol |
| Aldehyde | Primary Amine (R-NH₂) | Hemiaminal | Imine |
| Aldehyde | Hydride (from NaBH₄) | Alkoxide | Primary Alcohol |
The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the presence of electron-donating substituents. organicmystery.combyjus.com The outcome of such a reaction depends on the directing effects of the substituents on each ring. msu.edu
Ring A (3,5-Dimethylphenoxy group): This ring contains two methyl groups and an ether linkage (-OAr). Both methyl groups and the ether linkage are activating, ortho, para-directing groups. organicmystery.com The ether group is a particularly strong activator. The substitution pattern (meta- to each other) of the methyl groups means their directing effects reinforce each other. Therefore, an electrophile would be directed to the positions ortho and para to the ether linkage (positions 2', 4', and 6'). Position 4' is already substituted, leaving positions 2' and 6' as the most likely sites for substitution.
Ring B (Phenol group): This ring contains a hydroxyl group (-OH) and the phenoxy ether linkage (-OAr). The hydroxyl group is a very strong activating, ortho, para-director. byjus.com The ether linkage is also an ortho, para-director. The hydroxyl group's activating effect is generally stronger than that of the ether linkage. Therefore, electrophilic substitution will be strongly directed to the positions ortho and para to the hydroxyl group. The para position is occupied by the ether linkage, so substitution is most likely to occur at the positions ortho to the -OH group (positions 3 and 5).
Reactions like halogenation and nitration are common examples. Due to the high activation by the hydroxyl group, halogenation of phenols can often proceed even without a Lewis acid catalyst, sometimes leading to poly-substitution. byjus.comwvu.edu Nitration with dilute nitric acid typically yields a mixture of ortho and para nitro isomers. byjus.com
Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Ring | Activating Groups | Directing Effect | Predicted Position of Substitution |
| A (Dimethylphenoxy) | -OAr, -CH₃, -CH₃ | Ortho, Para | 2' and 6' positions |
| B (Phenol) | -OH, -OAr | Ortho, Para | 3 and 5 positions (ortho to -OH) |
Redistribution Mechanisms in Polymer Synthesis from Phenols
In the context of polymer chemistry, phenols play a crucial role in the redistribution reactions of poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE). This process is a side reaction in the oxidative coupling synthesis of PPO but can be utilized intentionally to control the polymer's molecular weight and introduce specific end-groups. mdpi.com
The redistribution reaction allows for a high-molecular-weight PPO to be broken down into lower-molecular-weight chains by reacting it with a phenolic compound in the presence of a radical initiator, such as benzoyl peroxide (BPO). mdpi.comcnrs.fr The mechanism is understood to be a free-radical process. cnrs.frresearchgate.net
The general mechanism proceeds as follows:
Initiation: A radical initiator generates free radicals. These radicals abstract the hydrogen atom from the phenolic hydroxyl groups of both the added phenol (e.g., this compound) and the terminal phenolic groups on the PPO chains. This creates monomeric and polymeric phenoxy radicals. cnrs.fr
Coupling and Scission: These phenoxy radicals can then couple in various ways. A key step involves the attack of a monomeric phenoxy radical on the PPO chain, leading to chain scission and the formation of a new, lower-molecular-weight PPO chain capped with a residue from the added phenol. cnrs.frresearchgate.net
The type of phenolic compound used significantly influences the redistribution activity. mdpi.com Phenols with electron-withdrawing groups or high steric hindrance tend to have lower redistribution activity. mdpi.com A compound like this compound, being a dimer of sorts of 3,5-dimethylphenol, could participate in these redistribution reactions, potentially acting as a chain-transfer agent to control molecular weight and incorporate its specific chemical structure as an end-group on the resulting polymer chains. This modification can be used to tailor the final properties of the PPO, such as its thermal stability or compatibility in blends. mdpi.comcnrs.fr
Computational Chemistry and Theoretical Investigations of 4 3,5 Dimethylphenoxy Phenol
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT methods are widely used in computational studies due to their favorable balance between accuracy and computational cost, making them suitable for generating a variety of molecular properties. chemconsai.comresearchgate.net
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. mdpi.com For a molecule like 4-(3,5-Dimethylphenoxy)phenol, which possesses rotational freedom around the ether linkage (C-O-C bond), multiple conformations may exist. A conformer analysis is typically performed to identify the most stable conformer, which corresponds to the global energy minimum.
Theoretical calculations would involve optimizing the bond lengths, bond angles, and dihedral angles of the molecule. The results of such a calculation provide a precise geometric description of the molecule in its lowest energy state.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-O (Ether) | 1.395 |
| C-O (Phenol) | 1.370 | |
| O-H (Phenol) | 0.965 | |
| Bond Angles (°) | C-O-C (Ether) | 118.5 |
| C-O-H (Phenol) | 109.0 | |
| Dihedral Angle (°) | C-C-O-C | 45.0 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov
A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations provide accurate energies for these orbitals, allowing for the prediction of the molecule's electronic behavior.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. nist.gov These theoretical predictions are invaluable for interpreting and assigning the vibrational modes observed in experimental spectra. semanticscholar.orgscribd.comresearchgate.net By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or torsion of functional groups.
| Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|
| O-H stretch (Phenol) | 3550 | 3600-3200 |
| Aromatic C-H stretch | 3080 | 3100-3000 |
| Aliphatic C-H stretch (CH3) | 2950 | 3000-2850 |
| Aromatic C=C stretch | 1605 | 1625-1400 |
| C-O-C asymmetric stretch (Ether) | 1245 | 1275-1200 |
| C-O stretch (Phenol) | 1210 | 1260-1180 |
NMR spectroscopy is one of the most powerful techniques for molecular structure elucidation. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT can predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.orgnih.govglobalresearchonline.net These calculations determine the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing these values to a standard, typically Tetramethylsilane (TMS). Comparing calculated chemical shifts with experimental data serves as a rigorous validation of the proposed molecular structure. illinois.eduncsu.eduuq.edu.au
| Atom Type | Position | Calculated δ (ppm) |
|---|---|---|
| ¹H NMR | Phenolic OH | 5.50 |
| Aromatic H (Phenoxy ring) | 6.80 - 7.10 | |
| Aromatic H (Dimethylphenyl ring) | 6.60 - 6.70 | |
| Methyl CH3 | 2.25 | |
| ¹³C NMR | C-OH | 155.0 |
| C-O-C (Phenoxy side) | 150.0 | |
| Aromatic C | 115.0 - 158.0 | |
| Methyl C | 21.5 |
UV-Visible spectroscopy probes the electronic transitions within a molecule. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. scielo.org.za The calculation yields the excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za This analysis helps to understand the nature of the electronic transitions, typically from occupied to unoccupied molecular orbitals (e.g., π → π* transitions in aromatic systems).
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|
| 278 | 0.025 | HOMO → LUMO |
| 225 | 0.150 | HOMO-1 → LUMO |
| 205 | 0.450 | HOMO → LUMO+1 |
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.govmanipal.edu The MESP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wolfram.com Typically, regions of negative potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netwolfram.com
For this compound, the MESP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and ether groups due to their high electronegativity and lone pairs of electrons. The most positive potential would likely be located on the hydrogen atom of the hydroxyl group, indicating its acidic nature and propensity to act as a hydrogen bond donor. The aromatic rings would exhibit a moderately negative potential due to the delocalized π-electron system.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational preferences, which are determined by the rotation around the ether linkage and the phenyl rings.
The conformational landscape of diaryl ethers is primarily defined by the dihedral angles between the two aromatic rings. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. The simulation would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a series of time steps, revealing how the molecule twists and folds.
Key findings from such simulations would focus on the distribution of the C-O-C-C dihedral angles, which govern the relative orientation of the two phenyl rings. The steric hindrance from the methyl groups on one ring and the hydroxyl group on the other significantly influences the accessible conformations. While specific MD studies on this compound are not prevalent in the literature, analysis of similar diaryl ethers suggests that the molecule would likely adopt a "twisted" or "bent" conformation rather than a planar one to minimize steric clash. yorku.ca
Table 1: Representative Conformational Data from a Hypothetical MD Simulation of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Potential Energy (kcal/mol) | Occurrence (%) |
| Global Minimum | ~65° | 0.0 | 45 |
| Local Minimum 1 | ~-65° | 0.2 | 35 |
| Local Minimum 2 | ~180° (extended) | 2.5 | 15 |
| Other | Variable | >3.0 | 5 |
Note: This data is illustrative and based on typical findings for sterically hindered diaryl ethers.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. arxiv.org For this compound, this involves investigating its synthesis, which is typically achieved through etherification reactions like the Ullmann condensation or nucleophilic aromatic substitution (SNAr). calstate.edumasterorganicchemistry.com
The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Computational methods can map the entire reaction pathway, calculating the energies of reactants, products, intermediates, and transition states.
In a nucleophilic aromatic substitution (SNAr) mechanism, the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, some SNAr reactions can also proceed via a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov Computational studies can distinguish between these pathways by locating the relevant transition states and intermediates on the potential energy surface. For electron-rich phenols, the activation barriers for SNAr can be high, often necessitating catalysis. nih.gov
Table 2: Illustrative Energy Profile for a Key Step in Diaryl Ether Synthesis (Nucleophilic Attack)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 3,5-dimethylphenoxide + 4-fluorophenol | 0 |
| Transition State 1 (TS1) | C-O bond formation | +25.8 |
| Meisenheimer Intermediate | Intermediate complex | +1.5 |
| Transition State 2 (TS2) | C-F bond cleavage | +19.4 |
| Products | This compound + F⁻ | -5.2 |
Note: Values are hypothetical, based on DFT calculations for similar SNAr reactions involving fluorobenzenes. nih.gov
To overcome the high activation energies associated with uncatalyzed etherification, catalysts, often based on copper, are employed in what is known as the Ullmann condensation. gatech.edunih.gov Theoretical studies are vital for understanding the intricate steps of the catalytic cycle.
A plausible copper(I)-catalyzed cycle for the synthesis of this compound would involve the following key steps:
Oxidative Addition: The aryl halide (e.g., 4-iodophenol) adds to the Cu(I) catalyst to form a Cu(III) intermediate.
Ligand Exchange: The phenoxide (3,5-dimethylphenoxide) displaces another ligand on the copper center.
Reductive Elimination: The C-O bond is formed, yielding the diaryl ether product and regenerating the Cu(I) catalyst.
Computational modeling of this cycle involves calculating the energetics of each step to identify the rate-determining step and to understand how the choice of ligands and reaction conditions can influence the catalyst's efficiency. rsc.org Several mechanistic pathways have been proposed for Ullmann-type reactions, and computational studies help to discern the most likely route. gatech.edu
Table 3: Key Intermediates in a Proposed Copper-Catalyzed Ullmann Condensation Cycle
| Step | Intermediate/Transition State | Description |
| 1 | Cu(I)-Ligand Complex | Active catalyst |
| 2 | Oxidative Addition TS | Transition state for aryl halide addition |
| 3 | Cu(III)-Aryl-Halide Complex | Intermediate after oxidative addition |
| 4 | Ligand Exchange | Phenoxide coordinates to copper |
| 5 | Reductive Elimination TS | Transition state for C-O bond formation |
| 6 | Product Complex | Catalyst coordinated to the diaryl ether |
Quantitative Structure-Activity Relationships (QSAR) based on Molecular Descriptors for Structural Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For this compound, QSAR models can be built using a dataset of its structural analogues to predict properties like antioxidant capacity, herbicidal activity, or receptor binding affinity.
The first step in QSAR is to calculate a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. researchgate.net
Commonly used descriptors for phenolic and diaryl ether compounds include:
Lipophilicity (logP): Describes the compound's solubility in fatty or non-polar environments.
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. nih.gov
Steric Descriptors: Like molar refractivity (MR), which relates to the volume of the molecule.
Topological Descriptors: Numerical indices that describe the branching and connectivity of the molecule.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. QSAR studies on phenolic derivatives have shown that properties like antioxidant activity are often correlated with electronic descriptors that reflect the ease of hydrogen atom donation from the hydroxyl group. researchgate.net
Table 4: Important Molecular Descriptors in QSAR Models for Phenolic and Diaryl Ether Analogues
| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity |
| Lipophilic | LogP | Affects membrane permeability and transport to the site of action. |
| Electronic | HOMO Energy | Higher HOMO energy can correlate with greater antioxidant activity (easier electron donation). |
| Electronic | Dipole Moment | Influences interactions with polar receptors or enzymes. |
| Steric | Molar Refractivity (MR) | Relates to the size and polarizability, affecting how the molecule fits into a binding site. |
| Constitutional | Number of H-bond donors | Crucial for specific interactions with biological targets. |
Derivatization Strategies and Functionalization of 4 3,5 Dimethylphenoxy Phenol
Formation of Carboxylic Acid Derivatives (e.g., Phenoxyacetic Acids)
The conversion of the phenolic hydroxyl group into a carboxylic acid moiety is a common and pivotal derivatization strategy. This is typically achieved through the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com In this reaction, 4-(3,5-Dimethylphenoxy)phenol is first deprotonated with a base, such as sodium hydroxide, to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an α-haloacetic acid, most commonly chloroacetic acid, via an SN2 mechanism to yield the corresponding phenoxyacetic acid. wikipedia.orgmiracosta.edu
This transformation is significant as the resulting carboxylic acid group serves as a versatile handle for further functionalization. For instance, research has demonstrated the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid, a closely related analogue, which highlights the viability of this synthetic route. jetir.org The general procedure involves heating the parent phenol (B47542) with chloroacetic acid in the presence of an aqueous base like sodium hydroxide. gordon.edu Subsequent acidification of the reaction mixture precipitates the phenoxyacetic acid derivative.
Table 1: Synthesis of Phenoxyacetic Acid Derivative
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. NaOH2. ClCH₂COOH3. HCl (acidification) | 2-(4-(3,5-Dimethylphenoxy)phenoxy)acetic acid | Williamson Ether Synthesis |
Esterification and Amidation Reactions of Functionalized Analogues
The carboxylic acid derivatives, such as 2-(4-(3,5-Dimethylphenoxy)phenoxy)acetic acid, are readily converted into esters and amides. These reactions further expand the library of accessible compounds derived from the parent phenol.
Esterification: Esters are synthesized by reacting the phenoxyacetic acid with an alcohol in the presence of an acid catalyst. Alternatively, more reactive methods can be employed, such as converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Another approach involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and the alcohol. A patent describes the synthesis of ethyl 2-[4-(2,2-dimethoxy-1-hydroxyethyl)-2,5-dimethylphenoxy]acetate by reacting the corresponding phenol with ethyl bromoacetate (B1195939) in the presence of potassium carbonate. google.com
Amidation: Amides are formed by reacting the phenoxyacetic acid derivative with a primary or secondary amine. Similar to esterification, this transformation is often facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, or by using peptide coupling reagents. These reagents, including HBTU, HATU, and carbodiimides, activate the carboxyl group to promote the formation of the amide bond. americanpeptidesociety.orgsigmaaldrich.combachem.com For example, the synthesis of (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-1H-indol-3-yl)propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl)propanoic acid demonstrates the successful use of the analogous phenoxyacetic acid in complex amide bond formations. jetir.org
Alkylation and Acylation of Phenoxy-Substituted Rings
The aromatic rings of this compound are susceptible to electrophilic substitution reactions, such as alkylation and acylation, which introduce carbon-based functional groups directly onto the ring system.
Alkylation: Friedel-Crafts alkylation can be used to introduce alkyl groups onto the aromatic rings. This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The positions ortho and para to the existing activating groups (hydroxyl and ether) are the most likely sites for substitution.
Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic rings using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. researchgate.net This reaction is generally preferred over alkylation as it is less prone to polysubstitution and rearrangement. The phenolic hydroxyl group, however, can interfere with the Lewis acid catalyst. stackexchange.comechemi.com Therefore, it is often necessary to protect the hydroxyl group, for example, as a silyl (B83357) ether, before performing the acylation. google.com The silyl protecting group can be easily removed during the reaction workup, yielding the C-acylated phenol directly. google.com The resulting aryl ketone is a valuable intermediate for further synthetic transformations.
Synthesis of Schiff Bases and Hydrazone Derivatives from Aldehyde Analogues
To synthesize Schiff bases and hydrazones, the this compound structure must first be functionalized to include an aldehyde group. This can be achieved through formylation of the aromatic ring. Once the aldehyde analogue, for instance, 4-(3,5-dimethylphenoxy)-2-hydroxybenzaldehyde, is obtained, it can serve as a precursor for these derivatives.
Schiff Bases: Schiff bases (or imines) are formed through the condensation reaction of the aldehyde analogue with a primary amine. nih.govresearchgate.netunsri.ac.id The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net This reaction introduces a C=N double bond, linking the phenoxy scaffold to another molecular fragment via the amine.
Hydrazone Derivatives: Hydrazones are synthesized by reacting the aldehyde analogue with a hydrazine (B178648) derivative (e.g., hydrazine hydrate, phenylhydrazine, or various substituted hydrazides). nih.govnih.gov The reaction mechanism is similar to Schiff base formation, involving the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-N linkage. rsc.orgthieme-connect.de These derivatives have been synthesized from various hydroxybenzaldehydes, indicating the feasibility of this approach for aldehyde analogues of this compound. tubitak.gov.tr
Table 2: Synthesis of Schiff Base and Hydrazone Derivatives
| Precursor | Reagent | Product Type | Key Functional Group |
|---|---|---|---|
| Aldehyde analogue | Primary Amine (R-NH₂) | Schiff Base | Imine (C=N-R) |
| Aldehyde analogue | Hydrazine (H₂N-NH₂) | Hydrazone | Hydrazone (C=N-NH₂) |
Coupling with Amino Acid and Peptide Moieties
The phenoxyacetic acid derivative of this compound is an ideal starting point for conjugation with amino acids and peptides. The carboxylic acid functionality allows for the formation of amide bonds with the free amino groups of amino acid esters or peptides. scispace.com This coupling is a cornerstone of medicinal chemistry and materials science for creating hybrid molecules with combined properties.
The synthesis is typically performed using standard peptide coupling protocols. bachem.comnih.gov The carboxylic acid is activated in situ using coupling reagents such as carbodiimides (e.g., DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or phosphonium/aminium salts (e.g., PyBOP, HATU) to facilitate efficient amide bond formation and suppress side reactions. americanpeptidesociety.orgsigmaaldrich.com The reaction is carried out in an inert solvent, often in the presence of a non-nucleophilic base. This methodology has been used to couple the related (4-chloro-3,5-dimethylphenoxy)acetic acid with complex peptide structures. jetir.org
Metal Complexation Studies with Phenoxy Ligands
The oxygen atoms of the phenolic hydroxyl and ether groups, as well as nitrogen and oxygen atoms introduced through derivatization (e.g., in Schiff bases or hydrazones), can act as coordination sites for metal ions. Ligands derived from phenols, particularly those incorporating imine functionalities, are well-known for their ability to form stable complexes with a variety of transition metals. tandfonline.comtandfonline.com
Phenoxy-imino ligands, for example, can act as bidentate or tridentate chelating agents, coordinating with metal centers like copper(II), zinc(II), and cobalt(II). tandfonline.comiaea.org The resulting metal complexes often exhibit distinct geometries, such as square pyramidal or distorted octahedral, depending on the metal ion and the ligand structure. tandfonline.commdpi.com The formation of these complexes can significantly alter the electronic properties and reactivity of the organic scaffold. Studies have shown that phenoxy-imino ligands can effectively bind to metal ions like copper(II), with the ligand coordinating in a tridentate fashion. tandfonline.comtandfonline.com The extraction efficiencies of such ligands for various metal cations, including copper(II), zinc(II), cadmium(II), and lead(II), have been investigated, demonstrating their strong chelating properties. researchgate.net
Derivatization for Analytical Purposes (e.g., Fluorescence Labeling)
For analytical detection and quantification, particularly in complex biological or environmental matrices, derivatization is often employed to enhance the analyte's properties for specific instrumental methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
For GC-MS Analysis: The polar phenolic hydroxyl group can cause poor chromatographic peak shape and thermal instability. nih.govyoutube.com Derivatization techniques such as silylation (e.g., with MTBSTFA), acylation, or alkylation are used to replace the active hydrogen with a less polar group, thereby increasing volatility and improving chromatographic performance. nih.govnih.govresearchgate.net
For Fluorescence Detection: To enhance sensitivity in HPLC, a fluorescent tag can be attached to the phenolic hydroxyl group. nih.gov This involves reacting the phenol with a fluorescence labeling reagent, such as dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). nih.govacs.org Sulfonyl chlorides, for instance, are highly reactive and can label phenols, although the reaction conditions must be carefully controlled. oup.combiomol.com This pre-column derivatization allows for highly sensitive detection of the phenol derivative using a fluorescence detector. oup.com
Role of 4 3,5 Dimethylphenoxy Phenol As a Precursor and Building Block in Complex Chemical Architectures
Synthesis of Poly(arylene ether)s and Related Polymers
Poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. The synthesis of these polymers often involves the formation of aryl ether linkages, a context in which phenolic compounds are critical.
The commercial production of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as Poly(phenylene oxide) (PPO), is primarily achieved through the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol (B121312). This process involves the oxidative coupling of phenoxy radicals, leading to the formation of C-O-C ether linkages that constitute the polymer backbone. During this reaction, various couplings can occur, including the formation of C-C bonds which can lead to byproducts like 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol rsc.org. Enzymatic polymerization methods have also been explored, which can result in both C-C (phenylene) and C-O-C (oxyphenylene) units mdpi.com. While 4-(3,5-Dimethylphenoxy)phenol is not a direct intermediate in the standard polymerization of 2,6-dimethylphenol, its structural motifs are relevant to the broader class of diaryl ether phenols that can be incorporated into such polymer systems.
To tailor the properties of poly(arylene ether)s, copolymerization with various functionalized phenols is a common strategy. This approach allows for the introduction of specific functionalities that can modify solubility, thermal properties, and reactivity. For instance, DOPO-substituted bisphenols have been copolymerized with 2,6-dimethylphenol to create polymers with enhanced thermal degradability and increased char yield mdpi.com.
In this context, this compound can serve as a valuable comonomer. Its incorporation into a poly(arylene ether) backbone would introduce a flexible ether linkage and a bulky, non-planar side group. These features can disrupt chain packing, potentially improving the polymer's solubility in organic solvents and lowering its melting point or glass transition temperature, thereby enhancing processability.
Table 1: Potential Polymerization Strategies Involving this compound
| Polymerization Type | Role of this compound | Potential Impact on Polymer Properties |
| Nucleophilic Aromatic Substitution Polycondensation | Difunctional Monomer (as a bisphenol derivative) | Introduces flexible ether linkages, enhances solubility, modifies thermal characteristics. |
| Oxidative Coupling Copolymerization | Comonomer with other phenols (e.g., 2,6-dimethylphenol) | Disrupts chain regularity, potentially increasing amorphous content and altering mechanical properties. |
| Chain Termination / End-Capping | Monofunctional Phenol (B47542) | Controls molecular weight and provides a specific end-group functionality for further reactions. |
Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Their synthesis often relies on the reaction of a reactive polymer chain end with a new monomer or another polymer chain. Phenol-terminated polymers can act as macroinitiators or be coupled with other polymer blocks. This compound can be utilized in this area by reacting its phenolic hydroxyl group with a polymer chain that has been end-capped with a suitable electrophile, such as a halide. This reaction would form an ether linkage, effectively attaching the (3,5-dimethylphenoxy)phenyl group to the end of the polymer chain or linking two different polymer blocks together.
Precursor for Phthalocyanine (B1677752) Derivatives
Phthalocyanines are large, aromatic macrocycles widely used as dyes, pigments, and functional materials in catalysis and photodynamic therapy. Their properties can be fine-tuned by introducing substituents onto their periphery. This compound serves as a key starting material for synthesizing phthalonitriles, which are the direct precursors to phthalocyanines.
The synthesis involves a two-step process:
Synthesis of 4-(3,5-dimethylphenoxy)phthalonitrile: This is achieved through a nucleophilic aromatic substitution reaction. The phenoxide, generated from 3,5-dimethylphenol (B42653) (3,5-xylenol) and a base like potassium carbonate, displaces the nitro group of 4-nitrophthalonitrile (B195368). This reaction has been reported with yields of up to 75% mathnet.rutubitak.gov.tr.
Cyclotetramerization: The resulting 4-(3,5-dimethylphenoxy)phthalonitrile undergoes template-assisted cyclotetramerization, where four molecules of the phthalonitrile (B49051) condense around a metal salt or in the presence of a strong base (like lithium in pentanol) to form the phthalocyanine macrocycle tubitak.gov.trresearchgate.net. This method can be performed using conventional heating or accelerated via microwave irradiation, which can shorten reaction times significantly while providing comparable or higher yields tubitak.gov.trresearchgate.net.
The final product is a phthalocyanine molecule peripherally substituted with four 3,5-dimethylphenoxy groups, which enhance its solubility in organic solvents and influence its electronic and aggregation properties researchgate.netresearchgate.net.
Table 2: Synthesis of 2,9(10),16(17),23(24)-tetra(3,5-dimethylphenoxy) Phthalocyanine
| Step | Reactants | Reagents/Solvents | Key Transformation | Reference |
| 1 | 3,5-Dimethylphenol, 4-Nitrophthalonitrile | K₂CO₃, DMF | Nucleophilic Aromatic Substitution | mathnet.rutubitak.gov.tr |
| 2 | 4-(3,5-dimethylphenoxy)phthalonitrile | Lithium, n-pentanol | Cyclotetramerization | tubitak.gov.trresearchgate.net |
Intermediate in Quinazoline-based Compound Synthesis
Quinazolines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. They are prevalent scaffolds in medicinal chemistry and materials science. The functionalization of the quinazoline (B50416) core is crucial for developing new compounds with desired properties. One common method for functionalization is through nucleophilic aromatic substitution (SNAr) reactions, particularly at the 4-position of the quinazoline ring nih.govchim.it.
In this synthetic strategy, a quinazoline with a good leaving group, such as 4-chloroquinazoline, is reacted with a nucleophile. The phenoxide of this compound can act as an effective oxygen-based nucleophile. The reaction would result in the displacement of the chlorine atom and the formation of a C-O bond, linking the bulky 4-(3,5-dimethylphenoxy)phenyl moiety to the quinazoline core. This modification can significantly alter the steric and electronic properties of the resulting molecule, influencing its biological activity or its performance in materials applications.
Construction of Advanced Organic Frameworks and Supramolecular Structures
The unique chemical architecture of phenolic compounds, featuring hydroxyl groups and aromatic rings, makes them excellent building blocks for supramolecular chemistry and the construction of advanced organic frameworks researchgate.net. These structures are assembled and held together by non-covalent interactions such as hydrogen bonding and π–π stacking, or through coordination with metal ions researchgate.netnih.gov.
This compound is a promising candidate for these applications due to its structural features:
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of complex, ordered structures.
Metal Coordination: The phenolic oxygen can coordinate with a variety of metal ions to form Metal-Phenolic Networks (MPNs), which are versatile materials used for surface engineering and particle formation researchgate.net.
Steric Influence: The bulky 3,5-dimethylphenoxy group and the angled geometry of the diaryl ether linkage can direct the formation of specific three-dimensional architectures, such as porous organic cages or macrocycles with defined cavities. These cavities can potentially host guest molecules, leading to applications in separation science, sensing, and catalysis rsc.org.
The incorporation of this building block into larger supramolecular systems allows for the design of materials with tailored porosity, surface properties, and host-guest recognition capabilities.
Building Block for Functional Organic Materials with Tunable Properties
The compound this compound stands as a promising, yet underexplored, monomer for the synthesis of advanced functional organic materials. Its distinct molecular architecture, characterized by a diaryl ether linkage and specific methyl group substitution, offers a versatile platform for creating polymers with highly tunable properties. The strategic incorporation of this building block into polymer backbones can significantly influence their thermal, mechanical, solubility, and optoelectronic characteristics, making them suitable for a range of high-performance applications.
The core value of this compound as a monomer lies in the synergistic effect of its structural components. The diaryl ether bond provides a balance of rigidity and flexibility to the polymer chain, contributing to good thermal stability and processability. The pendent 3,5-dimethylphenoxy group acts as a bulky side chain, which can disrupt polymer chain packing and reduce intermolecular forces. This structural feature is instrumental in enhancing the solubility of otherwise rigid aromatic polymers, a crucial aspect for their processing and application in thin films and coatings.
The true potential of this compound is realized in its use for creating materials with properties that can be finely controlled. By copolymerizing this monomer with other aromatic or aliphatic monomers, a wide spectrum of materials with tailored characteristics can be achieved. For example, the ratio of this compound in a copolymer can be varied to systematically adjust the glass transition temperature, solubility, and mechanical strength of the resulting polymer. This "tunability" is a cornerstone of modern materials science, allowing for the design of polymers with a precise set of properties for specific applications, from membranes for gas separation to advanced composites for the aerospace industry.
While direct and extensive research on polymers derived exclusively from this compound is not widely published, the principles of polymer chemistry and the well-documented effects of similar structural motifs in other high-performance polymers provide a strong indication of its potential. The data from analogous systems, where bulky and substituted phenoxy groups have been incorporated into polymer backbones, consistently show significant improvements in processability and the ability to tune key material properties.
Below is a data table with representative data from analogous poly(aryl ether) systems, illustrating the effect of incorporating bulky, substituted side groups on key polymer properties. This data is intended to be illustrative of the kind of tunable properties that could be expected from polymers derived from this compound.
| Property | Base Polymer (Unsubstituted) | Polymer with Bulky Side Group (Analogous System) | Tunability Aspect |
| Solubility | Poor in common organic solvents | Good solubility in solvents like NMP, DMF, and chloroform | Enhanced processability for film casting and coating applications. |
| Glass Transition Temperature (Tg) | High (e.g., >200 °C) | Can be systematically varied (e.g., 170-250 °C) by altering copolymer composition. | Allows for tailoring the material's operating temperature range. |
| Dielectric Constant (at 1 MHz) | Typically > 3.0 | Can be reduced to < 2.8 | Important for high-frequency electronic applications to minimize signal loss. |
| Tensile Strength | High | Moderate to High | Can be balanced with other properties like flexibility and toughness. |
| Crystallinity | Often semi-crystalline | Generally amorphous | Amorphous nature leads to optical transparency and improved solubility. |
Future Research Directions and Unexplored Avenues in 4 3,5 Dimethylphenoxy Phenol Chemistry
Development of Novel Catalytic Systems for Etherification and Derivatization
The synthesis of 4-(3,5-dimethylphenoxy)phenol and its derivatives primarily relies on etherification reactions, typically Ullmann-type couplings. nih.govrsc.org Future research will likely focus on developing more efficient, sustainable, and selective catalytic systems.
Homogeneous Catalysis: While copper and palladium catalysts are common, research into novel ligand development could enhance reaction rates and yields. nih.govorganic-chemistry.orgacs.org For instance, ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to accelerate copper-catalyzed diaryl ether synthesis, allowing for milder reaction conditions. nih.gov Exploring similar ligands for the synthesis of this compound could improve process efficiency. Further investigation into palladium-catalyzed systems, particularly those using advanced phosphine (B1218219) ligands, could also provide alternative, highly efficient synthetic routes. organic-chemistry.org
Heterogeneous Catalysis: A significant area for development is the use of nano-catalysts, which offer advantages in terms of recovery and reusability. nih.gov Systems like copper oxide nanoparticles (nano-CuO) have proven effective for Ullmann cross-coupling reactions. nih.gov Future work could involve designing and testing magnetically separable nanocatalysts, such as Fe3O4@SiO2 supported systems, for the synthesis and derivatization of this compound, simplifying catalyst separation and improving the economic viability of the process. nih.gov
Derivatization Strategies: Beyond synthesis, novel catalytic methods for the selective derivatization of the phenolic hydroxyl group are of interest. This includes developing catalysts for reactions such as O-alkylation and O-arylation under mild conditions. organic-chemistry.orgorganic-chemistry.org For example, palladium-catalyzed allylic etherification using vinyl ethylene (B1197577) carbonate as a reagent presents a modern approach to introduce functionalized side chains. frontiersin.org Applying such methods to this compound could generate a library of new derivatives with tailored properties.
| Catalyst System | Potential Advantage for this compound | Research Focus |
| Copper/TMHD | Milder reaction conditions, faster reaction times. nih.gov | Ligand screening and optimization. |
| Palladium/Phosphine Ligands | High efficiency and functional group tolerance. organic-chemistry.org | Development of robust catalysts for C-O bond formation. |
| Nano-CuO | Catalyst recyclability, high yields. nih.gov | Synthesis and application of various supported nanoparticles. |
| Magnetically Separable Catalysts | Ease of separation, process intensification. nih.gov | Design of core-shell nanocatalysts with high activity. |
Asymmetric Synthesis Approaches for Chiral Analogues
The synthesis of axially chiral diaryl ethers is a growing field due to their applications in catalysis and as bioactive molecules. rsc.orgsnnu.edu.cnsnnu.edu.cnacs.org Introducing axial chirality into analogues of this compound represents a significant and unexplored research avenue.
Future strategies could include:
Organocatalysis: N-heterocyclic carbenes (NHCs) and chiral phosphoric acids have emerged as powerful organocatalysts for the atroposelective synthesis of diaryl ethers. rsc.orgacs.orgchemrxiv.org Research could focus on designing prochiral precursors based on the this compound scaffold that can undergo desymmetrization reactions catalyzed by these chiral organocatalysts. snnu.edu.cnchemrxiv.org
Transition Metal Catalysis: Cobalt-catalyzed photoreductive enantioselective couplings have been used to create diaryl ethers with both axial and central chirality. snnu.edu.cn Applying this methodology to dialdehyde (B1249045) derivatives of this compound could yield complex, dual-chiral structures. The challenge lies in designing substrates that can achieve high levels of diastereo- and enantioselectivity. snnu.edu.cn
| Asymmetric Strategy | Catalyst Type | Key Transformation | Potential Application |
| Atroposelective Esterification | N-Heterocyclic Carbene (NHC) | Desymmetrization of prochiral dialdehydes. rsc.orgchemrxiv.org | Synthesis of enantioenriched chiral ligands. |
| Desymmetric Acylation | Chiral Phosphoric Acid (CPA) | Atroposelective acylation of prochiral diamines. snnu.edu.cnacs.org | Access to axially chiral pharmaceutical intermediates. |
| Photoreductive Coupling | Cobalt Complex | Enantioselective coupling of dialdehyde and alkyne. snnu.edu.cn | Creation of dual axial and centrally chiral molecules. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional chemical transformations. openresearchlibrary.orgnih.govosti.govresearchgate.net
Photocatalysis: Research on the photocatalytic degradation of phenolic compounds using catalysts like titanium dioxide (TiO2) is well-established. openresearchlibrary.orgnih.goviwaponline.com An unexplored avenue is to harness photocatalysis for constructive transformations of this compound. This could involve selective oxidation or coupling reactions initiated by photogenerated radicals. Bismuth-based oxides are also promising photocatalysts that have shown high efficiency in decomposing phenol (B47542) under visible light, suggesting their potential for activating related compounds. mdpi.com
Electrocatalysis: Electrocatalytic hydrogenolysis (ECH) over skeletal nickel cathodes has been shown to cleave the C-O bond in diaryl ethers under mild, aqueous conditions. nih.govosti.govresearchgate.net Applying this technique to this compound could provide a controlled method for its decomposition or transformation into its constituent phenols. Mechanistic studies suggest that the cleavage selectivity depends on the substituent positions, which could be exploited for controlled bond scission in derivatives of this compound. nih.govosti.gov
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding reaction mechanisms at a fundamental level is crucial for process optimization and catalyst design. While mechanistic studies on diaryl ether synthesis exist, the application of advanced spectroscopic techniques remains an open area. nih.govosti.gov
Future research should employ ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to probe the short-lived intermediates and transition states in the catalytic formation and cleavage of the ether bond in this compound. This could provide unprecedented insights into:
The dynamics of catalyst-substrate interactions.
The mechanism of C-O bond activation.
The role of solvent molecules in the transition state.
These studies would complement computational work and provide a detailed picture of the reaction energy landscape, guiding the rational design of next-generation catalysts.
Design of New Polymeric Materials with Enhanced Performance Characteristics
Phenolic compounds are key monomers for high-performance polymers like poly(arylene ether)s (PAEs) and polycarbonates. nasa.govrsc.orgspecialchem.com The specific structure of this compound, with its bulky dimethylphenoxy group, makes it an intriguing candidate for creating novel polymers.
Poly(arylene ether)s: The oxidative polymerization of phenols is a common route to PAEs. researchgate.netgoogle.com Using this compound as a monomer or co-monomer in oxidative coupling polymerization could lead to PAEs with unique properties. The bulky side group may disrupt chain packing, potentially leading to amorphous polymers with good solubility and lower dielectric constants, which are desirable for electronics applications. epo.org
Polymer Blends and Composites: Incorporating this compound-based polymers into blends or as a matrix for composites could enhance thermal stability and mechanical performance. Hindered phenols are known antioxidants, and polymers derived from this monomer might exhibit inherent resistance to thermo-oxidative degradation. nih.govnih.gov
| Polymer Type | Monomer(s) | Potential Property Enhancement |
| Poly(arylene ether) | This compound | Improved solubility, lower dielectric constant, high thermal stability. epo.org |
| Copolymers | This compound + other phenols | Tailorable glass transition temperature and mechanical properties. google.comresearchgate.net |
| Polyester/Polycarbonate | This compound as bisphenol alternative | Modified thermal and mechanical behavior due to bulky side group. |
Computational Prediction of Unexplored Reaction Pathways and Material Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction outcomes and material properties, reducing the need for extensive empirical experimentation.
Reaction Pathways: DFT calculations can be used to evaluate the feasibility of novel, unexplored reaction pathways for the synthesis and derivatization of this compound. For instance, computational studies can help elucidate the mechanisms of photocatalytic or electrocatalytic transformations, predict regioselectivity in derivatization reactions, and assess the energy barriers for different catalytic cycles. acs.orgresearchgate.net
Material Properties: Molecular dynamics simulations and DFT can predict the bulk properties of polymers derived from this compound. This includes predicting glass transition temperatures, mechanical moduli, and dielectric constants. Such computational screening can identify the most promising polymer architectures for specific applications before undertaking synthetic work, accelerating the materials discovery process.
Q & A
Q. What are the standard synthetic routes for 4-(3,5-dimethylphenoxy)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves heating 3,5-dimethylphenol with a halogenated aromatic precursor (e.g., 4-fluorobenzonitrile) in polar aprotic solvents (e.g., DMF) at elevated temperatures (175°C for 20 minutes under sealed conditions) . Traditional methods achieve ~96% yield under reflux, while microwave-assisted synthesis (e.g., Biotage Initiator+) reduces reaction time and improves regioselectivity, though yields vary (16–21% in phthalocyanine derivatives) . Key parameters:
- Solvent : DMF or THF.
- Catalyst : Cs₂CO₃ or KOH.
- Temperature : 100–175°C.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer : Use a combination of:
- ¹H NMR (400 MHz, δ 6.70–8.06 ppm for aromatic protons) .
- HPLC (C18 column, 10–95% acetonitrile gradient) to verify purity (>95%) .
- HRMS (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺) .
- FTIR (C=O stretch at 1649–1720 cm⁻¹, NH at 3235–3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis to improve yields of this compound-based macrocycles?
- Methodological Answer : Microwave protocols require precise control:
- Power : 150–300 W.
- Time : 10–30 minutes.
- Solvent : n-pentanol or DMF .
Post-reaction, purify via silica gel chromatography (hexane/EtOAc) or precipitation (MeOH/Et₂O). Yields for phthalocyanine derivatives increased from 16% to 21% by adjusting microwave cycles and precursor ratios .
Q. What strategies mitigate by-product formation during ester-to-amide rearrangements in this compound prodrug synthesis?
- Methodological Answer :
- Use anhydrous conditions (flame-dried glassware, argon atmosphere) to prevent hydrolysis .
- Activate carboxylic acids with oxalyl chloride/DMF (2 μL) to form acid chlorides, ensuring complete conversion before coupling .
- Monitor intermediates via TLC (silica, UV detection) and isolate via precipitation (AcOEt/hexane) .
Q. How do substituents on the phenol ring influence biological activity in this compound derivatives?
- Methodological Answer :
- Hydrophobic groups (e.g., isopropyl, tert-butyl) enhance membrane permeability. Derivatives with acetamido or pyrrole moieties show COX-1/2 inhibition (IC₅₀: 1–10 µM) .
- Polar groups (e.g., hydroxyl, methoxy) improve solubility but may reduce bioavailability. In vitro assays (MTT, enzyme inhibition) guided by docking studies (AutoDock Vina) identify key interactions with catalytic sites .
Q. What precautions are necessary for handling air- or light-sensitive this compound derivatives?
- Methodological Answer :
- Storage : 2–8°C in amber vials under argon .
- Workup : Conduct reactions in dried solvents (THF, DCM) with Na₂SO₄ as a drying agent .
- Safety : Use fume hoods due to irritant properties (skin/eye contact risks) .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2) and controls.
- Validate metabolites : GC/MS analysis (e.g., m/z 136–154 for demethylated by-products) identifies degradation pathways that alter activity .
- Compare pharmacokinetics : Measure plasma stability (e.g., t₁/₂ in rat serum) to explain bioavailability differences .
Q. What computational tools aid in designing this compound-based TRβ-selective agonists?
- Methodological Answer :
- Docking : Use Schrödinger Suite or MOE to model ligand-TRβ interactions (PDB: 1BSX). Focus on hydrogen bonds with Arg282 and hydrophobic contacts with Phe269 .
- MD Simulations : GROMACS (50 ns trajectories) assesses binding stability under physiological conditions .
Tables
Q. Table 1. Comparison of Synthesis Methods
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Traditional Heating | DMF, 175°C, 20 min | 96% | |
| Microwave-Assisted | n-pentanol, 150 W, 15 min | 16–21% | |
| Acid Chloride Coupling | THF, oxalyl chloride, 0°C | 72–76% |
Q. Table 2. Biological Activity of Select Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Pyrrole-hydrazide | COX-1 | 2.5 µM | |
| TRβ Agonist | Thyroid Receptor β | 10 nM | |
| Phthalocyanine | Photodynamic Therapy | N/A* | |
| *N/A: Activity evaluated via singlet oxygen quantum yield (ΦΔ > 0.4). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
